molecular formula C14H13F2N3O3S B2814241 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-32-5

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2814241
CAS RN: 2034327-32-5
M. Wt: 341.33
InChI Key: GZZIICFJUDZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It has a molecular formula of C14H13F2N3O3S, an average mass of 341.333 Da, and a monoisotopic mass of 341.064575 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A method for synthesizing 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde, which may be a related compound, has been disclosed. This method involves several steps including reactions with 2-fluoro acetophenone, bromination reagent, malononitrile, and a hydrogen chloride-ethyl acetate solution .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 5- (2-Fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde involves reactions with triethylamine and dichloromethane .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This makes it a versatile scaffold for novel biologically active compounds .

Proton Pump Inhibitor

The compound could potentially be used as a proton pump inhibitor (PPI). PPIs are a type of drug used to reduce the production of stomach acid, and are commonly used to treat conditions like acid reflux and stomach ulcers .

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, particularly in the synthesis of biologically active compounds .

Synthesis of Biologically Active Compounds

The compound could be used in the synthesis of biologically active compounds. For example, it could be used to synthesize 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, a compound that has been synthesized with a yield of 93.8% .

Research and Development

The compound could be used in research and development of new drugs and therapies. Its unique structure and properties could make it a valuable tool in the discovery of new treatments for various diseases .

Commercial Availability

The compound is commercially available, which could make it a valuable resource for researchers and scientists in various fields.

Future Directions

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of such compounds could involve exploring this scaffold to its maximum potential against several diseases or disorders .

properties

IUPAC Name

5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZIICFJUDZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.